1-(4-Bromophenyl)but-3-en-2-amine
Overview
Description
1-(4-Bromophenyl)but-3-en-2-amine is an organic compound characterized by a bromophenyl group attached to a but-3-en-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-en-2-amine can be synthesized through several methods, including:
Bromination of 1-phenylbut-3-en-2-amine: This involves the bromination of 1-phenylbut-3-en-2-amine using bromine in the presence of a suitable catalyst.
Amination of 4-bromophenylbut-3-en-2-one: This method involves the amination of 4-bromophenylbut-3-en-2-one using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the bromination and amination processes mentioned above. These reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-(4-Bromophenyl)but-3-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: 1-(4-Bromophenyl)but-3-en-2-one
Reduction Products: this compound derivatives
Substitution Products: Various bromophenyl derivatives
Scientific Research Applications
1-(4-Bromophenyl)but-3-en-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)but-3-en-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)but-3-en-2-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Bromophenyl)but-3-en-2-amine
1-(2-Bromophenyl)but-3-en-2-amine
1-(4-Chlorophenyl)but-3-en-2-amine
These compounds differ in the position and type of halogen atom attached to the phenyl ring, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)but-3-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXTVFOCSVTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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